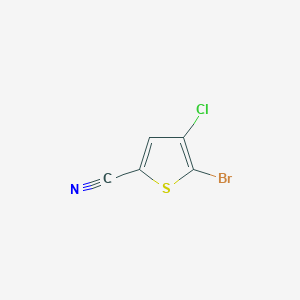
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound used in scientific research. It is a piperidine derivative that has gained attention due to its potential as a drug lead compound.
Aplicaciones Científicas De Investigación
1. Synthesis of Piperidine Derivatives
- Research has explored the synthesis of various piperidine derivatives using tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives, demonstrating the versatility of this compound in generating a wide array of piperidine-based structures (Boev et al., 2015); (Moskalenko & Boev, 2014).
2. Reaction with Nucleophilic Reagents
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate shows potential in reacting with nucleophilic agents, as demonstrated by research on similar compounds, which could lead to new synthetic pathways and compounds (Pevzner, 2003).
3. Synthesis of Protein Tyrosine Kinase Inhibitors
- This compound has been used as an intermediate in the synthesis of novel inhibitors, showing its application in the development of new pharmaceuticals (Chen Xin-zhi, 2011).
4. Application in Tumor Virus Treatment
- Research into tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of the subject compound, highlights its use in treating tumor viruses, indicating the potential medical applications of this chemical class (Xiaohan Hu et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various derivatives with potential applications as anti-hiv agents , suggesting that this compound may also target proteins or enzymes involved in the HIV replication cycle.
Mode of Action
Bromomethyl groups in other compounds have been known to participate in nucleophilic substitution reactions . In such reactions, the bromine atom is replaced by a nucleophile, often leading to the formation of a new carbon-carbon bond. This property could be utilized in the synthesis of complex organic molecules.
Biochemical Pathways
It’s worth noting that bromomethyl compounds can be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of carbon-carbon bonds and can lead to the synthesis of a wide variety of organic compounds.
Pharmacokinetics
The compound’s physical properties such as its solid state at room temperature and its purity can influence its bioavailability.
Result of Action
Given its potential use in the synthesis of anti-hiv agents , it may contribute to the inhibition of HIV replication at a molecular level.
Action Environment
The action, efficacy, and stability of Tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature, in a cool and dark place, and under inert gas . This suggests that exposure to light, heat, or reactive gases could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-8(6-12)11(13,14)7-15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRYYQQMYOAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

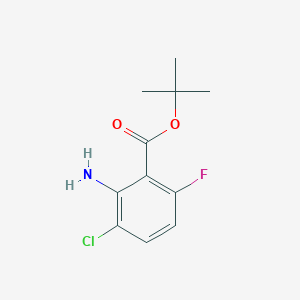
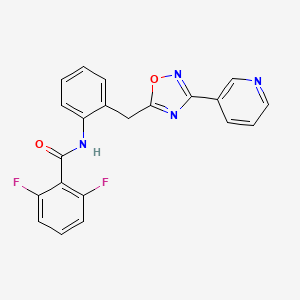
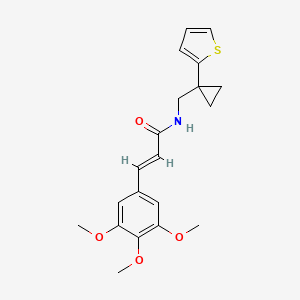

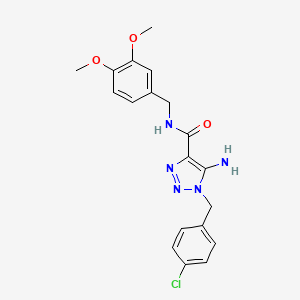
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)
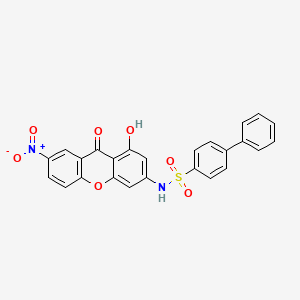
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)


![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
